molecular formula C7H10F3N3 B1477948 (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine CAS No. 1361003-84-0

(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine

Cat. No. B1477948
CAS RN: 1361003-84-0
M. Wt: 193.17 g/mol
InChI Key: UAXRLCMVDVPTPV-UHFFFAOYSA-N
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Description

(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine, or 1-ethyl-3-trifluoromethylpyrazole (ETFP), is a synthetic compound with a wide range of applications in the field of scientific research. It is an organic compound belonging to the pyrazole family and is used as a precursor in the synthesis of various compounds. Its ability to form stable complexes with metal ions makes it a useful reagent in the synthesis of various compounds. In addition, ETFP is also used as a catalyst in various reactions and as a ligand in coordination chemistry.

Scientific Research Applications

Electrolyte Plasticization in Energy Storage

This compound has been studied for its role in plasticization of polymer blend electrolytes, which are crucial for zinc-ion conducting systems in energy storage devices. The addition of this compound to polymer blends like PEO/PVdF with zinc triflate has shown to enhance the amorphous phase, thereby reducing crystallinity and improving ionic conductivity .

Next-Generation Electronics and Optoelectronics

The structural and electronic properties of related ionic liquids containing the trifluoromethyl group have been targeted for applications in low-power electronics and optoelectronic devices. These compounds provide insights into bonding interactions, conformational changes, and electronic structure, which are vital for the development of advanced electronic materials .

Molecular Interactions and Conformational Analysis

Detailed molecular interaction studies and conformational analyses using density functional theory (DFT) have been conducted on similar compounds. These studies are essential for understanding the behavior of such compounds in various environments, which is critical for designing drugs and materials with specific properties .

Biological Potential in Pharmacology

Compounds with the trifluoromethyl group have been reviewed for their biological potential. They exhibit a range of activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This makes them valuable scaffolds for developing new therapeutic agents .

FDA-Approved Drug Development

The trifluoromethyl group is a common feature in many FDA-approved drugs due to its pharmacological significance. Research on this group has led to the development of drugs for various diseases and disorders, highlighting the importance of such compounds in medicinal chemistry .

Synthetic Methodologies in Organic Chemistry

Functionalization of pyrazole derivatives, including those with the trifluoromethyl group, is a key area of research in organic synthesis. These methods enable the creation of diverse and complex molecules, which can be used in drug development and other chemical applications .

properties

IUPAC Name

[2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3/c1-2-13-5(4-11)3-6(12-13)7(8,9)10/h3H,2,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXRLCMVDVPTPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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